molecular formula C14H24N4O B1385158 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide CAS No. 1040688-50-3

3-{[4-(Diethylamino)benzyl]amino}propanohydrazide

Cat. No. B1385158
CAS RN: 1040688-50-3
M. Wt: 264.37 g/mol
InChI Key: PVRFIPCDMGGGKE-UHFFFAOYSA-N
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Description

3-{[4-(Diethylamino)benzyl]amino}propanohydrazide is a chemical compound used in scientific research . Its unique properties make it ideal for applications in drug discovery, organic synthesis, and biochemistry.


Molecular Structure Analysis

The molecular formula of this compound is C14H24N4O . The molecular weight is 264.37 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Complexes involving similar compounds have been synthesized using green chemistry principles, which is crucial for understanding interactions between bioactive molecules and receptors (Mostafa et al., 2023).
  • Characterization Methods : These compounds are characterized using various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of ion-associate or ion-pair complex (Mostafa et al., 2023).

Applications in Materials Science

  • Biophotonic Materials : Compounds with a similar structure have been investigated for their potential as biophotonic materials, characterized by their absorption of light and fluorescence (Nesterov et al., 2003).
  • Biomedical Applications : Research has been conducted on polymers synthesized from similar compounds for potential biomedical applications, focusing on their structural characterization and hydrolytic degradation (Amin et al., 2017).

Medicinal Chemistry

  • Antibacterial Activity : The antibacterial activity of complexes involving similar structures has been examined, highlighting the importance of these compounds in medicinal chemistry (Mostafa et al., 2023).
  • Potential for Drug Development : While not directly related to “3-{[4-(Diethylamino)benzyl]amino}propanohydrazide,” compounds with similar structures have been explored for their potential in developing new drugs, especially in the context of antipsychotic and antiemetic properties (Oltmanns et al., 2009).

properties

IUPAC Name

3-[[4-(diethylamino)phenyl]methylamino]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-3-18(4-2)13-7-5-12(6-8-13)11-16-10-9-14(19)17-15/h5-8,16H,3-4,9-11,15H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRFIPCDMGGGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.